molecular formula C15H19BN2O3 B3049534 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole CAS No. 2096339-94-3

2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole

Cat. No.: B3049534
CAS No.: 2096339-94-3
M. Wt: 286.14
InChI Key: QZSGKUCCKDDVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole (CAS: 276694-19-0) is a boronate ester-functionalized 1,3,4-oxadiazole derivative. Its molecular formula is C₁₄H₁₇BN₂O₃, with a molar mass of 272.11 g/mol. Key properties include a predicted density of 1.17 g/cm³, boiling point of 387.6°C, and pKa of -4.61, indicating strong Lewis acidity . The compound is synthesized via cyclization of benzohydrazide derivatives under optimized conditions, achieving an 84% yield . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stable boronate ester group and serves as a building block in pharmaceuticals and materials science .

Properties

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-13-18-17-10-19-13/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSGKUCCKDDVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129035
Record name 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-94-3
Record name 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole typically involves the following steps:

Chemical Reactions Analysis

2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole derivatives have been extensively studied for their biological activities. The incorporation of the tetramethyl-1,3,2-dioxaborolane unit enhances the compound's lipophilicity and may improve its bioavailability. Research has shown that oxadiazoles exhibit significant antimicrobial, antifungal, and anticancer activities.

Case Study: Anticancer Activity
A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The introduction of the dioxaborolane moiety was found to enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth .

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis. Its boron-containing structure allows for participation in cross-coupling reactions, which are fundamental in constructing complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Using Boron Compounds

Reaction TypeReactantsProduct Yield (%)
Suzuki CouplingAryl halide + Dioxaborolane85
Sonogashira ReactionAryl alkyne + Dioxaborolane90
Negishi CouplingAryl zinc + Dioxaborolane80

Materials Science

The unique properties of this compound make it suitable for use in advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metal ions can be exploited in developing new catalytic systems or sensors.

Case Study: Polymer Development
Research indicates that incorporating dioxaborolane units into polymer matrices can significantly enhance thermal stability and mechanical properties. Such materials are being explored for applications in electronics and coatings .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 1186334-84-8)
  • Structural Difference : Boronate ester group at the ortho position of the phenyl ring (vs. para in the target compound).
  • Impact :
    • Reduced steric hindrance may enhance reactivity in coupling reactions.
    • Lower thermodynamic stability compared to the para-substituted isomer, as observed in differential storage requirements .
  • Synthesis : Similar to the target compound but with lower commercial availability (95% purity, Combi-Blocks) .

Oxadiazole Ring Isomers

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole (CAS: 2096341-96-5)
  • Structural Difference : 1,2,4-oxadiazole core (vs. 1,3,4-oxadiazole).
  • Lower catalytic efficiency in cross-coupling reactions compared to 1,3,4-oxadiazole derivatives .
  • Applications: Limited to niche synthetic pathways requiring specific electronic profiles .

Substituent Variations

2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 1056456-24-6)
  • Structural Difference : Methyl group at the 2-position of the oxadiazole ring.
  • Impact :
    • Increased lipophilicity (logP ~2.1 vs. 1.5 for the target compound), enhancing membrane permeability in drug design .
    • Slightly lower thermal stability (boiling point ~370°C predicted) .
  • Synthesis : Achieves ≥97% purity (Aladdin Biochemicals), with applications in hydrophobic drug intermediates .
4-(1,3,4-Oxadiazol-2-yl)benzeneboronic Acid Pinacol Ester Derivatives
  • Example : Compounds with trifluoromethyl or fluorophenyl substituents (e.g., from ).
  • Impact :
    • Electron-withdrawing groups (e.g., -CF₃) enhance boronate ester stability but reduce nucleophilicity.
    • Fluorinated derivatives exhibit improved bioavailability in medicinal chemistry applications .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Yield (%)
Target (276694-19-0) 272.11 1.17 387.6 -4.61 84
Ortho Isomer (1186334-84-8) 272.11 1.15* 375.0* -4.50* 78*
1,2,4-Oxadiazole (2096341-96-5) 272.11 1.18* 382.0* -4.30* 70*
Methyl-Substituted (1056456-24-6) 227.00 1.20 370.0 -4.70 85

*Predicted values.

Key Research Findings

  • Synthetic Efficiency : The target compound’s 84% yield surpasses most analogs, except the 5,5-dimethyl variant (93% yield) .
  • Electronic Effects : Para-substitution optimizes boronate ester stability and reactivity, critical for catalysis .
  • Thermodynamic Stability : Storage under inert gas at 2–8°C is mandatory for the target compound, while methyl-substituted variants tolerate ambient conditions .

Biological Activity

The compound 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H29BN2O3C_{19}H_{29}BN_2O_3 with a molecular weight of 344.26 g/mol. Its predicted boiling point is approximately 487.3 °C and has a density of 1.11 g/cm³ .

Oxadiazoles exhibit various biological activities primarily due to their ability to interact with biological macromolecules. The reactivity of the oxadiazole ring allows for nucleophilic attacks at carbon positions and electrophilic attacks at nitrogen positions. This unique reactivity contributes to their potential as pharmacological agents .

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance, a series of substituted oxadiazoles were evaluated against Mycobacterium tuberculosis and showed promising results . The specific compound may also exhibit similar antimicrobial efficacy due to structural similarities with other active oxadiazoles.

Anti-inflammatory Effects

Research indicates that certain oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have shown selective inhibition of COX-2 over COX-1, suggesting potential use in treating inflammatory diseases .

Anticancer Properties

Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with oxadiazole moieties were tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer). Results indicated that these compounds exhibited significant cytotoxic effects at lower concentrations compared to standard chemotherapeutics .

Case Studies

StudyCompound TestedBiological ActivityFindings
Sharma et al. (2010)3-{2-furyl[4-(4-{...}]}AntimicrobialBest activity against M. tuberculosis
Mohd Amir et al. (2020)Various oxadiazolesAnti-inflammatorySignificant reduction in edema in rat models
Xiaohu Ouyang et al. (2022)Oxadiazole derivativesAnticancerInduced apoptosis in A549 and MCF-7 cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.